molecular formula C11H8BrNO2S B11790106 Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Cat. No.: B11790106
M. Wt: 298.16 g/mol
InChI Key: VWWUMJWUNCCXTJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and thiazole ring formation processes. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(thiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents such as ethanol or acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation reactions can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(thiazol-2-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is unique due to the presence of the thiazole ring, which imparts specific biological activities and chemical reactivity. The thiazole ring’s ability to undergo various chemical reactions and interact with biological targets makes this compound particularly valuable in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

methyl 2-bromo-5-(1,3-thiazol-2-yl)benzoate

InChI

InChI=1S/C11H8BrNO2S/c1-15-11(14)8-6-7(2-3-9(8)12)10-13-4-5-16-10/h2-6H,1H3

InChI Key

VWWUMJWUNCCXTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NC=CS2)Br

Origin of Product

United States

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